molecular formula C13H13NO3 B2941817 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid CAS No. 866008-27-7

2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid

Cat. No. B2941817
CAS RN: 866008-27-7
M. Wt: 231.251
InChI Key: WPBWYYHYSTYXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid, also known as DICA, is a chemical compound that has gained significant attention in scientific research. It has a molecular formula of C13H13NO3 and a molecular weight of 231.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO3/c15-12(9-7-10(9)13(16)17)14-6-5-8-3-1-2-4-11(8)14/h1-4,9-10H,5-7H2,(H,16,17) . This code provides a specific string of characters that describe the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 231.25 .

Scientific Research Applications

Synthesis and Classification of Indoles

The synthesis and classification of indoles, including derivatives similar to 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid, have been a significant area of interest in organic chemistry due to their biological relevance and potential therapeutic applications. Indole alkaloids, such as lysergic acid and vincristine, have propelled the development of new methods for indole synthesis, highlighting the importance of these compounds in drug development and synthesis strategies. These methods are categorized based on the final bond formation in the indole ring, emphasizing the diverse approaches to indole construction (Taber & Tirunahari, 2011).

Lactic Acid in Biotechnological Routes

The exploration of lactic acid from biomass as a precursor for various chemicals underscores the relevance of carboxylic acids in green chemistry. Lactic acid serves as a foundation for producing valuable chemicals through chemical and biotechnological routes, demonstrating the flexibility and importance of carboxylic acid derivatives in sustainable chemistry practices (Gao, Ma, & Xu, 2011).

Fatty Acid Esters and Food Safety

The study of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) and their detection in food products highlights the significance of carboxylic acid derivatives in evaluating and ensuring food safety. These compounds' potential toxic effects necessitate understanding their occurrence, metabolism, and impact on human health, showcasing the critical role of scientific research in addressing food safety concerns (Gao, Li, Huang, & Yu, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibitory effects of carboxylic acids on microbes is crucial for optimizing the production of biorenewable chemicals. This research area focuses on identifying strategies to enhance microbial tolerance to these acids, facilitating the development of more efficient and sustainable biotechnological processes (Jarboe, Royce, & Liu, 2013).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV) has been identified as a key biomass-derived building block for synthesizing a variety of value-added chemicals, including those applicable in drug synthesis. This highlights the potential of carboxylic acids and their derivatives in creating more cost-effective, cleaner, and sustainable pathways for drug production, emphasizing the untapped potential of such compounds in medicine (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12(9-7-10(9)13(16)17)14-6-5-8-3-1-2-4-11(8)14/h1-4,9-10H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBWYYHYSTYXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.